molecular formula C14H8F6N6 B2839177 2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338786-57-5

2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2839177
CAS No.: 338786-57-5
M. Wt: 374.25
InChI Key: PRIYATJMSDYILD-VOTSOKGWSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-rich heterocycles known for their diverse pharmacological and agrochemical applications. Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with two trifluoromethyl groups at positions 5 and 7, a cyano group at position 3, and a (Z)-configured enaminonitrile side chain at position 2.

Properties

IUPAC Name

2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6N6/c1-25(2)6-7(4-21)11-8(5-22)12-23-9(13(15,16)17)3-10(14(18,19)20)26(12)24-11/h3,6H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIYATJMSDYILD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=NN2C(=CC(=NC2=C1C#N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=NN2C(=CC(=NC2=C1C#N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine scaffold.

    Introduction of the cyano and dimethylamino groups: This is achieved through nucleophilic substitution reactions using suitable reagents.

    Addition of trifluoromethyl groups: This step often involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl groups at the desired positions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of cyano and other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine core, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s unique structure allows it to interact with various biological targets, leading to diverse biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazolo- and Pyrimidine-Based Carbonitriles

Compound Name Core Structure Substituents Key Properties/Applications Reference
2-[(1Z)-1-Cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine 5,7-bis(trifluoromethyl); 3-cyano; 2-(Z-enaminonitrile) Hypothesized kinase inhibition (structural analogy) N/A
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a) Pyrazole 4-cyano; 5-ethoxymethyleneamino; 3-(4-fluorophenyl); 1-(4-nitrophenyl) Intermediate for triazolopyrimidine synthesis
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-cyanobenzylidene; 6-cyano; 7-(5-methylfuran-2-yl) Antimicrobial activity (IR, NMR confirmed)
7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (6) Pyrazolo[1,5-a]pyrimidine 3-cyano; 7-dimethyl Model compound for heterocyclic reactivity

Key Observations:

The (Z)-enaminonitrile side chain may facilitate chelation or coordination in biological systems, contrasting with the rigid cyanobenzylidene group in 11b .

Synthetic Pathways :

  • Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 6) are synthesized via cyclocondensation, while thiazolo-pyrimidines (11b) require multi-step reactions involving thiouracil intermediates .

Spectroscopic and Physical Properties: Melting points for pyrazole-4-carbonitriles (15a: 194–196°C) and thiazolo-pyrimidines (11b: 213–215°C) suggest that the target compound’s trifluoromethyl groups may lower melting points due to increased steric bulk . IR spectra of similar compounds show characteristic CN stretches near 2,220 cm⁻¹, consistent with the cyano groups in the target compound .

Biological Activity

The compound 2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H8F6N6
  • Molar Mass : 384.24 g/mol
  • CAS Number : 338786-57-5
  • IUPAC Name : 2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Notably, it has shown potential as an inhibitor of certain enzymes and receptors that are crucial in disease processes.

Enzyme Inhibition

Research indicates that compounds of this class can act as inhibitors for several enzymes:

  • Cyclin-dependent kinases (CDKs) : These are pivotal in regulating the cell cycle. Inhibition can lead to cell cycle arrest in cancer cells.
  • Phosphodiesterases (PDEs) : Inhibition may enhance intracellular signaling pathways by increasing cyclic nucleotide levels.

Biological Activity Overview

The biological activities of the compound have been evaluated through various in vitro and in vivo studies. Here are some key findings:

Biological ActivityDescriptionReference
Antitumor Activity Demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. IC50 values ranged from 10 to 30 µM.
Anti-inflammatory Effects Showed inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage models.
Neuroprotective Properties Exhibited protective effects against glutamate-induced neurotoxicity in neuronal cell cultures.

Case Studies

Several studies have explored the specific biological activities of this compound:

  • Anticancer Activity
    • A study investigated the effect of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 20 µM. The mechanism was linked to apoptosis induction via caspase activation.
  • Neuroprotection
    • In a model of oxidative stress-induced neuronal death, the compound was found to significantly reduce cell death and reactive oxygen species (ROS) production. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.
  • Anti-inflammatory Mechanism
    • In a lipopolysaccharide (LPS)-induced inflammation model, treatment with the compound resulted in decreased levels of inflammatory markers and cytokines, indicating its potential as an anti-inflammatory agent.

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